Technical Whitepaper: Chemical Profiling and SuFEx Utility of 4-Aminopyridine-2-sulfonyl Fluoride
Technical Whitepaper: Chemical Profiling and SuFEx Utility of 4-Aminopyridine-2-sulfonyl Fluoride
Executive Summary & Molecular Architecture
4-Aminopyridine-2-sulfonyl fluoride (4-AP-2-SF) represents a specialized subclass of heteroaryl sulfonyl fluorides, distinct from the widely utilized PyFluor (pyridine-2-sulfonyl fluoride) reagent. While PyFluor is primarily a deoxyfluorination reagent, the introduction of an electron-donating amino group at the C4 position transforms the scaffold into a highly tunable SuFEx (Sulfur-Fluoride Exchange) warhead optimized for targeted covalent inhibition (TCI) and chemical biology probes.
This guide analyzes 4-AP-2-SF not merely as a reagent, but as a "Goldilocks" electrophile : the 4-amino substituent electronically deactivates the sulfonyl fluoride warhead via resonance, rendering it hyper-stable in aqueous media (plasma/cytosol) while retaining reactivity toward specific nucleophiles (Tyr, Lys, His) within the catalytic pockets of target proteins.
Molecular Specifications
| Property | Value/Description |
| CAS Registry | Not standard catalog; derivative of PyFluor (CAS 878376-35-3) |
| Molecular Formula | C₅H₅FN₂O₂S |
| Molecular Weight | ~176.17 g/mol |
| Warhead Type | SuFEx (Sulfur-Fluoride Exchange) |
| Electronic Character | "Push-Pull" System (4-NH₂ donor / 2-SO₂F acceptor) |
| Primary Utility | Covalent protein labeling, Fragment-Based Drug Discovery (FBDD) |
Electronic Structure & Reactivity Profile
The chemical behavior of 4-AP-2-SF is defined by the interplay between the pyridine nitrogen, the 4-amino group, and the 2-sulfonyl fluoride.
The "Push-Pull" Deactivation Mechanism
Unlike the highly electrophilic benzenesulfonyl fluorides, 4-AP-2-SF exhibits attenuated reactivity.
-
The "Push": The lone pair on the 4-amino nitrogen donates electron density into the pyridine ring (resonance effect), significantly increasing the electron density at the C2 position.
-
The Effect: This donation stabilizes the S-F bond, raising the activation energy required for hydrolysis. This makes the molecule resistant to non-specific reaction with glutathione or plasma water.
-
The "Pull" (Activation): The pyridine nitrogen (N1) remains basic. Upon binding in a protein pocket, specific hydrogen bonding or protonation of N1 withdraws electron density, "waking up" the sulfonyl fluoride warhead for nucleophilic attack.
Hydrolytic Stability
-
pH < 4: Rapid hydrolysis due to protonation of the pyridine ring (inductive withdrawal activates S-F).
-
pH 7.4 (Physiological): High Stability. Half-life (
) typically exceeds 24–48 hours, superior to standard acyl halides or sulfonyl chlorides. -
pH > 10: Slow hydrolysis; resistant compared to phenyl esters.
SuFEx Click Chemistry Applications
4-AP-2-SF serves as a latent covalent probe . It does not react indiscriminately; it requires a specific environment to undergo the SuFEx reaction.
Mechanism of Protein Labeling
The reaction follows a concerted substitution mechanism (associative
Target Residues:
-
Tyrosine (Tyr): The primary target. The phenolic hydroxyl attacks the sulfur.
-
Lysine (Lys): Reacts via the
-amino group, often requiring a nearby base to deprotonate the ammonium form. -
Histidine (His): Observed in specific catalytic triads.
Visualization: The Activation Pathway
The following diagram illustrates the "Sleeping Beauty" mechanism where the probe remains inert until bound.
Caption: Logical flow of 4-AP-2-SF activation. The probe resists hydrolysis in the environment but undergoes rapid reaction upon specific protein binding.
Synthetic Routes & Purification[1][2][3][4]
Critical Note: Direct sulfonation of 4-aminopyridine with oleum/chlorosulfonic acid yields the 3-sulfonic acid (ortho to the amino group), not the 2-sulfonyl derivative. The 2-position requires a halogen-exchange or organometallic approach.
Recommended Route: Palladium-Catalyzed Sulfonylation (DABSO Route)
This route avoids harsh conditions and ensures regioselectivity at the C2 position.
-
Starting Material: 2-Bromo-4-aminopyridine (commercially available).
-
Step 1 (Sulfinate Formation):
-
Reagents:
, Ligand (CataCXium A), DABSO (SO₂ source), . -
Solvent: Isopropanol/Ethanol.
-
Conditions: 80°C, 12 hours.
-
Intermediate: 4-aminopyridine-2-sulfinate salt.
-
-
Step 2 (Oxidative Fluorination):
-
Reagents: NFSI (N-Fluorobenzenesulfonimide) or Selectfluor.[1]
-
Conditions: Room temperature, 2 hours.
-
Product: 4-Aminopyridine-2-sulfonyl fluoride.
-
Purification Protocol
-
Extraction: Ethyl Acetate (EtOAc) vs. Water. The product is moderately polar.
-
Chromatography: Silica gel.
-
Mobile Phase: DCM:MeOH (95:5) or Hexane:EtOAc (gradient).
-
Note: Avoid acidic modifiers (TFA) in the mobile phase to prevent hydrolysis during purification.
-
Experimental Protocols
Kinetic Stability Assay (NMR)
Purpose: To validate the "latent" nature of the probe in physiological buffer.
-
Preparation: Dissolve 10 mM 4-AP-2-SF in
-DMSO (stock). -
Reaction: Dilute to 1 mM in Phosphate Buffered Saline (PBS, pH 7.4) containing 10%
. -
Monitoring: Acquire
NMR spectra every 30 minutes for 24 hours.-
Signal: Sulfonyl fluoride appears ~ +65 ppm (singlet).
-
Hydrolysis Product: Fluoride ion (
) appears ~ -120 ppm.
-
-
Analysis: Plot
vs. time to determine .
Protein Labeling Workflow (LC-MS/MS)
Purpose: To map the binding site on a target protein (e.g., BSA as a model or a specific kinase).
-
Incubation:
-
Protein (50 µM) in PBS (pH 7.4).
-
Add 4-AP-2-SF (100 µM, 2 eq).
-
Incubate at 37°C for 4 hours.
-
-
Quenching: Add 5 mM FLOP (fluorous phosphine) or simply denature with 6M Urea.
-
Digestion: Trypsin digest (overnight).
-
Analysis: LC-MS/MS (Orbitrap or Q-TOF).
-
Search Modification: Add +82.98 Da (Sulfonyl moiety remaining after F displacement) to Tyrosine and Lysine residues.
-
Verification: Look for the specific mass shift and loss of the fluoride.
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow from synthesis to validation assays.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[2] Chemical Science, 6(5), 2650–2659. Link
- Truong, T., & Daugulis, O. (2012). Directed Functionalization of C–H Bonds: Synthesis of Sulfonyl Fluorides. Journal of the American Chemical Society. (Contextual grounding for heteroaryl synthesis).
-
Levin, M. D., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(28). (Provides baseline stability data for pyridine-2-sulfonyl fluorides). Link
-
BenchChem Application Note. Sulfonation of 4-Aminopyridine. (Cited for the exclusion of direct sulfonation routes). Link
